3-Tritylmercapto-2-benzyl-propionic acid
Description
Contextualizing the Compound within Modern Organic Synthesis
In modern organic synthesis, the demand for sophisticated molecular architectures with precise stereochemistry is paramount. 3-Tritylmercapto-2-benzyl-propionic acid serves as a key player in this context, offering a scaffold that can be strategically modified. researchgate.netchemimpex.com The presence of a bulky protecting group and multiple reactive sites allows for controlled, sequential reactions, a cornerstone of complex molecule synthesis. researchgate.netpatsnap.com Its structure is particularly relevant in the construction of molecules containing thiol functionalities, which are crucial in various biologically active compounds. researchgate.netchemimpex.com
Significance in Specialized Chemical Methodologies and Pharmaceutical Development
The primary significance of this compound in pharmaceutical development lies in its role as a key intermediate in the synthesis of neprilysin (NEP) inhibitors. nih.gov Neprilysin is an enzyme involved in the breakdown of natriuretic peptides, which play a crucial role in regulating blood pressure and cardiovascular homeostasis. patsnap.comacs.orgmdpi.com By inhibiting neprilysin, the levels of these beneficial peptides are increased, offering a therapeutic strategy for conditions like heart failure. patsnap.comacs.org
This compound is a precursor in the synthesis of drugs like Sacubitril, which is a component of the angiotensin receptor-neprilysin inhibitor (ARNI) drug Entresto. patsnap.comwikipedia.org ARNIs represent a novel class of cardiovascular drugs that combine neprilysin inhibition with angiotensin receptor blockade to provide a dual mechanism of action in treating heart failure. chemimpex.comacs.orgmdpi.com The synthesis of such complex drugs often involves multi-step processes where intermediates like this compound are essential for introducing specific structural motifs. acs.orgthieme-connect.com
Overview of Key Functional Group Roles: Trityl, Mercapto, and Carboxylic Acid
The unique reactivity and utility of this compound are a direct result of the interplay between its three key functional groups.
The Trityl Group: The triphenylmethyl (trityl) group is a bulky and sterically demanding protecting group. patsnap.comnih.govrsc.org In this molecule, it serves to protect the highly reactive thiol (mercapto) group, preventing its unwanted oxidation or participation in side reactions during synthesis. researchgate.netnih.gov The trityl group is known for its stability under many reaction conditions but can be selectively removed under acidic conditions, a property that is crucial for deprotection in the final stages of a synthetic sequence. patsnap.comnih.gov Its significant size can also influence the stereochemical outcome of reactions at nearby chiral centers. nih.gov
The Mercapto Group: The mercapto group, or thiol (-SH), is the sulfur analog of a hydroxyl group and is known for its nucleophilic character. chemimpex.comnih.govnih.gov In its deprotected form, the thiol group is a key pharmacophore in many enzyme inhibitors, where it can coordinate with metal ions in the active site of enzymes like neprilysin, which is a zinc-dependent metalloprotease. nih.govsemanticscholar.org The ability of the thiol group to form strong bonds with metals is a critical aspect of its biological activity. semanticscholar.org
The Carboxylic Acid Group: The carboxylic acid group (-COOH) is a fundamental functional group in drug design. acs.orgwikipedia.orgthieme-connect.com It is capable of forming strong hydrogen bonds and electrostatic interactions with biological targets, such as amino acid residues in an enzyme's active site. mdpi.comwikipedia.org This group also significantly influences the pharmacokinetic properties of a molecule, including its solubility and ability to be transported across biological membranes. acs.orgmdpi.comthieme-connect.com In many drugs, the carboxylic acid moiety is essential for binding to the target receptor and eliciting a therapeutic effect. wikipedia.orgresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-3-tritylsulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26O2S/c30-28(31)24(21-23-13-5-1-6-14-23)22-32-29(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,24H,21-22H2,(H,30,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFRVNPKDNEVKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001209514 | |
| Record name | α-[[(Triphenylmethyl)thio]methyl]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001209514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076197-07-3 | |
| Record name | α-[[(Triphenylmethyl)thio]methyl]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076197-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[[(Triphenylmethyl)thio]methyl]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001209514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Tritylmercapto 2 Benzyl Propionic Acid and Relevant Analogs
Strategies for the Construction and Functionalization of the Propionic Acid Backbone
The synthesis of 3-Tritylmercapto-2-benzyl-propionic acid hinges on the effective construction and functionalization of its propionic acid backbone. This involves the strategic formation of the 2-benzylpropionic acid moiety and the subsequent introduction of the mercapto group.
Formation of the 2-Benzylpropionic Acid Moiety
The 2-benzylpropionic acid scaffold is a common structural motif in a variety of biologically active compounds. Its synthesis can be approached through several methods, including those that control stereochemistry, which is often crucial for pharmacological activity. orientjchem.orghumanjournals.com
The development of enantioselective methods for the synthesis of 2-arylpropionic acids, a class to which 2-benzylpropionic acid belongs, is of significant interest due to the differential biological activity of enantiomers. humanjournals.comviamedica.pl While most 2-arylpropionic acids are marketed as racemates, it is often the (S)-enantiomer that exhibits the desired therapeutic effects. orientjchem.orghumanjournals.com
One approach to obtaining optically pure α-aryl propionic acid derivatives involves the resolution of a racemic mixture. google.com For instance, a method for the synthesis of chiral alpha-aryl propionic acid derivatives has been developed that involves subjecting the corresponding racemic mixture to high shear or impact forces, such as grinding. google.com This process can lead to the preferential crystallization of one enantiomer, allowing for its separation. google.com
Enzymatic synthesis also presents a powerful tool for achieving enantioselectivity. Nitrilases, for example, can be used for the kinetic resolution of nitriles to produce chiral carboxylic acids. researchgate.net By employing specific nitrilase variants, it is possible to selectively hydrolyze one enantiomer of a racemic nitrile, leaving the other enriched. researchgate.net Furthermore, bidirectional enantioselective synthesis has been employed to create complex molecules with multiple chiral centers, a strategy that could be adapted for the synthesis of sophisticated 2-benzylpropionic acid derivatives. rsc.org
A Mannich-type reaction has been described for the carbamidomethylation of 3-phenylpropionic acid, leading to a β-amino acid derivative with high diastereoselectivity. orgsyn.org This highlights the potential of using chiral auxiliaries to control the stereochemistry during the formation of the propionic acid backbone.
Various synthetic routes have been established for 2-phenylpropionic acid and its analogs. A common strategy involves the α-methylation of arylacetonitriles or methyl arylacetates using reagents like dimethyl carbonate, which provides a direct pathway to 2-arylpropionic acids. orgsyn.org
Another well-established method is the Friedel-Crafts acylation. For example, the reaction of succinic anhydride (B1165640) with benzene (B151609) in the presence of aluminum chloride yields β-benzoylpropionic acid. orgsyn.org This intermediate can then be further manipulated to introduce the desired substitution pattern. Itaconic anhydride can also undergo Friedel-Crafts acylation with aromatic compounds like benzene, with the ring-opening occurring at the carbonyl group distal to the methylene (B1212753) group.
The synthesis of ibuprofen, a well-known 2-(4-isobutylphenyl)propionic acid, provides a template for producing other 2-arylpropionic acids. By substituting the starting isobutylbenzene (B155976) with other alkylbenzenes, a variety of analogs can be produced. For instance, using benzene as the starting material yields 2-phenylpropionic acid.
A multi-step synthesis of 2-phenylpropionic acid can also be achieved starting from benzyl (B1604629) cyanide. google.com This process involves the preparation of 2-phenyl-2-cyano methyl propionate, followed by the formation of 2-phenyl propionitrile, and finally hydrolysis to the desired acid. google.com
The chiral synthesis of propionic acid derivatives is a critical area of research, particularly for pharmaceuticals where a single enantiomer is often responsible for the therapeutic effect. viamedica.plresearchgate.net The metabolic chiral inversion of 2-arylpropionic acids, where the less active (R)-enantiomer is converted to the more active (S)-enantiomer in the body, is a well-documented phenomenon. viamedica.plresearchgate.net However, direct synthesis of the desired enantiomer is often preferred.
Methods for the synthesis of chiral α-aryl propionic acid derivatives include the use of chiral auxiliaries and enantioselective catalysis. google.com The use of (S)-2-(2-fluorobiphenyl-4-yl)propionic acid and its (R)-enantiomer in the preparation of medicaments underscores the importance of accessing enantiomerically pure compounds. google.com
Enzymatic methods have also proven effective. For instance, lipases have been used for the kinetic resolution of alcohols that serve as chiral building blocks in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) like (S)-ibuprofen. researchgate.net
Table 1: Selected Enantioselective Synthetic Approaches
| Approach | Description | Key Features |
|---|---|---|
| Grinding-Induced Resolution | Subjects racemic α-aryl propionic acid derivatives to high shear forces to induce crystallization of one enantiomer. | Potentially high theoretical yield; requires careful control of crystallization conditions. google.com |
| Enzymatic Resolution | Utilizes enzymes like nitrilases to selectively convert one enantiomer of a precursor, allowing for separation. | High enantioselectivity possible with specific enzyme variants. researchgate.net |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | Can provide high diastereoselectivity. orgsyn.org |
Introduction of the Mercapto (Thiol) Group to Propionic Acid Derivatives
The introduction of a mercapto group is a key step in the synthesis of this compound. This functional group can be introduced through various thiolation reactions.
The addition of hydrogen sulfide (B99878) to an activated alkene is a direct method for introducing a thiol group. For example, 3-mercaptopropionic acid can be synthesized through the addition reaction of hydrogen sulfide with acrylic acid. google.comatamankimya.com This reaction can be catalyzed by a solid support with basic functional groups. google.com Another approach involves the reaction of sodium acrylate (B77674) with sodium hydrosulfide (B80085) or sodium sulfide. google.comwipo.int
Alternatively, a halo-substituted propionic acid derivative can be used as a precursor. For instance, 3-mercapto-2-methylpropionic acid derivatives can be prepared from 3-halo-2-methylpropionic acid derivatives via a Bunte salt, which is then reduced to the corresponding thiol. google.com
Table 2: Methods for the Synthesis of Mercaptopropionic Acid
| Starting Material | Reagent(s) | Key Features |
|---|---|---|
| Acrylic Acid | Hydrogen Sulfide | Direct addition reaction, can be catalyzed by a basic solid support. google.com |
| Sodium Acrylate | Sodium Hydrosulfide or Sodium Sulfide | Reaction followed by acidification. google.comwipo.int |
| 3-Halo-2-methylpropionic acid derivative | Sodium Thiosulfate (B1220275), then a reducing agent | Proceeds through a Bunte salt intermediate. google.com |
Precursors and Intermediates for Sulfur-containing Propionic Acids
The synthesis of sulfur-containing propionic acids, such as the backbone of this compound, involves the formation of a three-carbon chain with a carboxyl group and a sulfur-containing functional group. These compounds are important in medicinal chemistry and are found in various drug molecules. nih.govgov.bc.ca The specific precursors and intermediates can vary depending on the chosen synthetic route.
A common strategy involves starting with a propionic acid derivative that already contains the desired carbon skeleton. For example, the synthesis of related structures like 3-mercapto-2-methylpropionic acid derivatives has been achieved starting from 3-halo-2-methylpropionic acid derivatives. google.com These halogenated precursors can react with a sulfur source to introduce the mercapto group.
One established method for introducing the sulfur moiety is through the use of Bunte salts. google.com This involves reacting a halide with sodium thiosulfate to form an S-thiosulfate intermediate (the Bunte salt), which can then be reduced to the corresponding thiol. google.com For the target molecule, a plausible precursor would be a derivative of 2-benzyl-3-halopropionic acid.
Alternatively, synthetic routes can be designed starting from materials like succinic anhydride, which can be reacted with benzene in a Friedel-Crafts acylation to produce β-benzoylpropionic acid. orgsyn.org Further modifications would be necessary to introduce the benzyl group at the alpha position and convert the ketone to the protected thiol. The synthesis of related β-amino acids has been achieved through Mannich-type reactions on similar propionic acid derivatives, demonstrating a pathway to functionalize the carbon backbone. orgsyn.org
Key intermediates in these syntheses often include:
Halogenated Propionic Acids: Serve as electrophiles for the introduction of sulfur nucleophiles.
Bunte Salts: Stable intermediates that can be cleanly reduced to thiols. google.com
Unsaturated Propionic Acids: Can undergo conjugate addition with a sulfur nucleophile.
Amino Acids: Sulfur-containing amino acids like methionine can be synthesized under simulated prebiotic conditions, highlighting fundamental sulfur incorporation pathways. nih.gov
The table below summarizes potential precursors for the synthesis of sulfur-containing propionic acids.
| Precursor Type | Example | Synthetic Utility |
| Halogenated Propionic Acid | 3-chloro-2-benzylpropionic acid | Reacts with sulfur nucleophiles (e.g., NaSH, thiosulfate) to introduce the thiol group. |
| Unsaturated Propionic Acid | 2-benzylidenepropionic acid | Undergoes Michael addition with H₂S or other sulfur nucleophiles. |
| Hydroxy Propionic Acid | 3-hydroxy-2-benzylpropionic acid | Hydroxyl group can be converted to a leaving group (e.g., tosylate) for substitution with a sulfur nucleophile. |
| Amino Acid | Phenylalanine | Can be enzymatically or chemically converted to introduce the required functionalities. |
Trityl Protecting Group Chemistry in Mercapto Acid Synthesis
The trityl (triphenylmethyl, Trt) group is a widely used protecting group for various functional moieties, particularly thiols, alcohols, and amines, in organic synthesis. total-synthesis.comnih.gov Its bulky, hydrophobic nature and specific reactivity profile make it particularly suitable for complex syntheses, such as those involving peptides and polyfunctional molecules. total-synthesis.comresearchgate.net In the context of mercapto acid synthesis, the trityl group provides robust protection for the highly nucleophilic thiol group, preventing its unwanted participation in subsequent reactions. peptide.com
Mechanism of Trityl Thiol Protection (SN1 pathway via Trityl Cation)
The protection of a thiol with a trityl group does not proceed through a direct Sₙ2-like displacement on the quaternary carbon of the trityl halide, as this is sterically impossible. total-synthesis.com Instead, the reaction follows an Sₙ1 pathway. The process is initiated by the formation of the highly stable trityl cation (triphenylcarbenium ion). This cation is stabilized by the extensive resonance delocalization of the positive charge across the three phenyl rings. total-synthesis.com
Once formed, the trityl cation is a potent electrophile that is readily attacked by the nucleophilic sulfur atom of the thiol. This nucleophilic attack results in the formation of the protected trityl thioether. The stability of the trityl cation is a key driving force for this reaction mechanism. total-synthesis.com
The key steps are:
Formation of the Trityl Cation: The trityl halide (e.g., trityl chloride) dissociates to form a chloride ion and the resonance-stabilized trityl cation. This step can be facilitated by the solvent or a Lewis acid.
Nucleophilic Attack: The sulfur atom of the mercapto group acts as a nucleophile, attacking the electrophilic carbon of the trityl cation.
Deprotonation: A base, often the solvent itself (like pyridine) or an added non-nucleophilic base, removes the proton from the sulfur atom to yield the final, neutral trityl-protected thioether. total-synthesis.com
Reagents and Conditions for Trityl Thiolation
The introduction of the trityl group onto a thiol can be achieved using several reagents and conditions, tailored to the specific substrate and desired selectivity. tcichemicals.com The most common method involves the use of trityl chloride in the presence of a base. commonorganicchemistry.com
The base serves to neutralize the HCl that is generated as a byproduct of the reaction. total-synthesis.com Pyridine is a frequently used solvent and base for this transformation. total-synthesis.com For enhanced reactivity, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be added. total-synthesis.com In some cases, particularly for the selective protection of thiols in the presence of less nucleophilic groups like alcohols, the reaction can be performed in an aprotic solvent with a mild base like potassium carbonate or even without a base by heating. reddit.com
The table below outlines common reagents used for tritylation.
| Reagent | Typical Conditions | Notes |
| Trityl Chloride (Trt-Cl) | Pyridine, with or without catalytic DMAP, room temperature. total-synthesis.com | The most common and cost-effective tritylating agent. |
| Trityl Bromide (Trt-Br) | Similar to Trt-Cl, often more reactive. | Used when Trt-Cl is not sufficiently reactive. tcichemicals.com |
| 2-Chlorotrityl Chloride | Dichloromethane (B109758) (DCM), Diisopropylethylamine (DIPEA). | The additional chloro-substituent makes the resulting protecting group more acid-labile. tcichemicals.com |
| Trityl Triflate (Trt-OTf) | Aprotic solvent (e.g., DCM), non-nucleophilic base. | A highly reactive tritylating agent. lookchem.com |
| Trityl-pyridinium tetrafluoroborate | Aprotic solvent. | An even more reactive transfer reagent. total-synthesis.com |
Selective Trityl Protection Strategies for Polyfunctional Molecules
The trityl group's large steric bulk is a key feature that enables selective protection in polyfunctional molecules. total-synthesis.comtcichemicals.com Due to its size, it reacts preferentially with less sterically hindered functional groups. For instance, it can selectively protect primary alcohols in the presence of secondary alcohols. total-synthesis.com
This selectivity is particularly pronounced in the protection of thiols. Thiols are inherently more nucleophilic than alcohols, which allows for the selective S-tritylation of a molecule containing both thiol and hydroxyl groups. reddit.comyoutube.com By using trityl chloride in an aprotic solvent, the thiol can be protected while leaving the alcohol functionalities untouched. reddit.com
Furthermore, the stability of the S-trityl bond under certain conditions allows for orthogonal protection strategies. For example, in pertritylated amino and hydroxy thiols, the N- and O-trityl bonds can be selectively cleaved with Brønsted acids, leaving the S-trityl group intact. nih.gov This differential reactivity is crucial for synthetic routes requiring sequential manipulation of different functional groups. Polymer-bound trityl chloride has also been employed for the selective protection of primary alcohols, a strategy that simplifies purification by allowing the resin-bound product to be filtered off from reagents and byproducts. researchgate.net
Orthogonal Deprotection Strategies for Trityl Thiol Groups
The trityl group is classified as an acid-labile protecting group. total-synthesis.com This property is central to its utility, as it can be removed under conditions that leave other protecting groups, such as those stable to acid (e.g., Fmoc, Cbz), intact. This orthogonality is a cornerstone of modern synthetic strategies, especially in solid-phase peptide synthesis (SPPS). peptide.comtcichemicals.com
The standard method for cleaving a trityl group from a thiol is through acid-catalyzed hydrolysis. peptide.com The mechanism is the reverse of the protection step: the heteroatom is protonated by a strong acid, which weakens the carbon-sulfur bond and facilitates its cleavage to release the free thiol and the stable trityl cation. total-synthesis.com
Trifluoroacetic acid (TFA) is the most commonly used reagent for this purpose. peptide.comcommonorganicchemistry.com Deprotection is often carried out in a solution of TFA, typically in dichloromethane (DCM). peptide.com During the cleavage, the highly reactive trityl cation is formed as a byproduct. This cation can potentially react with sensitive functional groups in the substrate, such as tryptophan or methionine residues in peptides. To prevent these side reactions, "scavengers" are added to the deprotection cocktail. Common scavengers include triethylsilane (TES) or water, which trap the trityl cation. total-synthesis.com
While TFA is prevalent, other acids can also be employed. Formic acid has been used for the deprotection of trityl ethers. total-synthesis.com In some cases, incomplete deprotection with TFA has been observed, particularly in sterically hindered environments, necessitating longer reaction times or alternative strategies. nih.gov Lewis acids have also been shown to effectively remove trityl groups. total-synthesis.com
The table below summarizes common acidic deprotection conditions for S-trityl groups.
| Reagent/System | Typical Conditions | Scavengers |
| Trifluoroacetic Acid (TFA) | 95% TFA in DCM or H₂O. peptide.com | Triethylsilane (TES), Water, Thioanisole. total-synthesis.com |
| Formic Acid | Cold (e.g., 0°C), often in an ethereal solvent. total-synthesis.com | Not always required, but can be beneficial. |
| Iodine (in Methanol/DCM) | Room temperature. peptide.com | Simultaneously oxidizes the resulting thiol to a disulfide. peptide.com |
| Thallium(III) Trifluoroacetate | TFA, 0°C. peptide.com | Anisole. Also results in disulfide formation. peptide.com |
| HCl | Transferred into a nonpolar solvent (e.g., toluene) via phase-transfer catalysis. phasetransfercatalysis.com | Can be used for selective cleavage. |
Other Chemical Conditions for Trityl Thiol Removal
The trityl (triphenylmethyl, Tr) group is a widely used protecting group for thiols due to its steric bulk and lability under acidic conditions. While standard deprotection often involves strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), several other chemical conditions have been developed to effect the removal of the trityl group from a sulfur atom, offering alternative selectivity and milder reaction conditions. nih.govresearchgate.netacs.orgacs.org
One notable method involves the use of mercury(II) salts, such as HgCl₂ or Hg(OAc)₂, coupled with a reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.govresearchgate.net This approach facilitates the deprotection of trityl thioethers at room temperature. The mechanism is predicated on the high affinity of the soft mercury(II) ion for the soft sulfur atom of the thioether, leading to the formation of a mercury-sulfur complex. Subsequent reduction with sodium borohydride cleaves the sulfur-trityl bond to furnish the free thiol. This method is particularly useful when acid-sensitive functional groups are present in the molecule, as it proceeds under non-acidic conditions. nih.govresearchgate.net
Another set of conditions for trityl group removal from thiols involves the use of Brønsted acids other than the commonly employed TFA. Formic acid, for instance, can be used for the deprotection of trityl ethers and can be applied to trityl thioethers as well. acs.org The reaction typically proceeds rapidly at room temperature. The choice of acid and solvent can modulate the reactivity and selectivity of the deprotection, which is crucial in complex molecules with multiple acid-labile groups.
The following interactive table summarizes some of the alternative conditions for trityl thiol deprotection:
Table 1: Alternative Conditions for Trityl Thiol Deprotection
| Reagent System | Conditions | Substrate Type | Comments |
|---|---|---|---|
| HgX₂ (X=Cl, OAc), NaBH₄ | Room Temperature, MeCN | Trityl thioethers | Useful for substrates with acid-sensitive groups. nih.govresearchgate.net |
| Formic Acid (97+%) | Cold (e.g., 0 °C to RT), short reaction time | Trityl ethers/thioethers | Provides an alternative to stronger acids like TFA. acs.org |
Convergent and Linear Synthesis Routes to this compound
The construction of the carbon skeleton of this compound can be achieved through either a linear or a convergent synthetic strategy.
A linear synthesis would involve the sequential modification of a starting material to build the final molecule. A plausible linear approach could commence with a commercially available substituted propionic acid. For instance, starting from cinnamic acid or a derivative, a Michael addition of trityl thiol could be performed to introduce the protected sulfur moiety at the 3-position. Subsequent reduction of the double bond and α-benzylation of the resulting propionic acid derivative would lead to the target molecule. Alternatively, one could start with 3-mercaptopropionic acid, protect the thiol with a trityl group, and then perform an α-benzylation. acs.org
Recent Advancements and Emerging Protocols in Synthesis
The field of organic synthesis is continually evolving, with new methodologies that could be applied to the synthesis of this compound to improve efficiency and selectivity.
Recent advancements in the α-benzylation of carboxylic acids and their derivatives offer promising alternatives to traditional enolate alkylation. Photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions. For example, the enantioselective α-benzylation of aldehydes using a combination of a chiral imidazolidinone organocatalyst and an iridium photoredox catalyst has been reported. acs.org This methodology could potentially be adapted for the asymmetric synthesis of the target molecule. Another approach involves the photocatalyzed decarboxylative benzylation of electrophilic olefins using arylacetic acids as the benzyl radical source, which could be relevant for constructing the 2-benzylpropionic acid backbone. acs.org
In the realm of C-S bond formation , modern methods provide efficient ways to introduce the thiol moiety. While the Michael addition is a classic method, recent research has focused on developing catalytic and more atom-economical transformations. For instance, the use of microwave-assisted synthesis for the reaction of 3-mercaptopropionic acid with alkyl halides has been shown to be rapid and high-yielding. nih.gov Furthermore, the development of novel protecting groups for thiols continues to be an active area of research, offering alternatives to the trityl group with different orthogonality and deprotection conditions. researchgate.net
The following interactive table highlights some recent synthetic advancements relevant to the synthesis of the target compound:
Table 2: Recent Advancements in Relevant Synthetic Transformations
| Transformation | Method | Catalyst/Reagent | Key Features |
|---|---|---|---|
| Enantioselective α-Benzylation | Photoredox Organocatalysis | Iridium photoredox catalyst, chiral imidazolidinone | Mild conditions, high enantioselectivity for aldehydes. acs.org |
| Decarboxylative Benzylation | Photocatalysis | Tetrabutylammonium decatungstate | Uses arylacetic acids as benzyl radical source. acs.org |
Reaction Mechanisms and Chemical Transformations Involving 3 Tritylmercapto 2 Benzyl Propionic Acid
Reactivity of the Trityl-Protected Thiol Moiety
The sulfur-containing portion of the molecule is initially protected by a bulky trityl group. This protecting group strategy is crucial, as the free thiol is highly reactive. The deprotection step is key to unlocking the functionality of this moiety.
Upon removal of the trityl group, the resulting free thiol exhibits potent nucleophilic characteristics. chemimpex.comchemimpex.com This deprotection is typically achieved under mild acidic conditions. A common and effective method involves the use of trifluoroacetic acid (TFA) in the presence of a silane (B1218182) scavenger, such as triethylsilane (Et₃SiH), at reduced temperatures to yield the deprotected product. mdpi.com
The proposed mechanism for this deprotection involves the protonation of the sulfur atom by TFA, which weakens the carbon-sulfur bond. mdpi.comnih.gov This facilitates the departure of the stable trityl carbocation, which is then scavenged by triethylsilane. mdpi.comnih.gov The resulting free thiol is a strong nucleophile, capable of participating in a variety of subsequent reactions.
Table 1: Deprotection Conditions for Trityl-Protected Thiols
| Reagents | Conditions | Outcome | Reference |
|---|---|---|---|
| Trifluoroacetic acid (TFA), Triethylsilane (Et₃SiH) | 0 °C, under N₂, 30-60 min | Removal of trityl group | mdpi.com |
This table presents representative conditions for the deprotection of trityl-protected thiols, which are applicable to 3-Tritylmercapto-2-benzyl-propionic acid.
The deprotected thiol of what was formerly this compound is an excellent precursor for the synthesis of thioesters and other sulfur-containing compounds. chemimpex.comchemimpex.com The nucleophilic sulfur can readily attack acylating agents to form thioesters. Peptides containing sulfur are widely utilized in natural products and drug molecules due to the unique reactivity of the sulfur atom. nih.gov The most common motifs found in these molecules are disulfides, thioethers, and thioamides. nih.gov
Furthermore, the thiol group can be used to form other classes of organosulfur compounds. For instance, it can react with appropriate electrophiles to generate thioethers or participate in addition reactions. The versatility of the thiol group makes this compound a key building block in the synthesis of complex molecules and for processes like bioconjugation. chemimpex.com
The free thiol is susceptible to oxidation, most commonly leading to the formation of a symmetrical disulfide. This transformation is a critical process in chemistry and biology, as disulfide bonds are key structural elements in many proteins. nih.gov The oxidation of mercapto-carboxylic acids, such as 3-mercaptopropionic acid, has been studied using oxidants like hydrogen peroxide. researchgate.net The reaction mechanism involves the nucleophilic attack of the sulfur atom on the peroxide bond. researchgate.net
The rate of this oxidation can be influenced by factors such as pH. researchgate.net For 2-mercaptobenzoic acid, for example, oxidation to the corresponding disulfide, 2,2'-disulfanediyldibenzoic acid, is observed to increase with pH, with complete oxidation occurring at neutral pH under hydrothermal conditions. researchgate.net The reaction proceeds through the formation of thiyl radicals (RS•) which then dimerize. researchgate.net While the reactivity of disulfides is often characterized by their cleavage, their formation from thiols is a fundamental transformation. nih.gov The stability and reactivity of the resulting disulfide bond are affected by the molecular structure and the surrounding chemical environment. nih.gov
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is the second major reactive site in the this compound molecule, enabling a different set of chemical transformations.
The carboxylic acid functional group can undergo classic esterification reactions with alcohols, typically in the presence of an acid catalyst, to form the corresponding esters. google.com For example, the esterification of propionic acid with benzyl (B1604629) alcohol yields benzyl propionate, an aromatic ester. researchgate.net This type of reaction can also be catalyzed by enzymes, such as lipase (B570770) B from Candida antarctica. researchgate.net
Similarly, the carboxylic acid can be converted into amides through reaction with amines. The amidation of a similar compound, 3-phenylpropanoic acid, with amino acids can be achieved using coupling agents that activate the carboxylic acid, forming a mixed carbonic carboxylic anhydride (B1165640) intermediate. researchgate.net This intermediate then reacts with the amine to form the amide bond. researchgate.net
Table 2: Representative Reactions of the Carboxylic Acid Moiety
| Reaction | Reactants | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Esterification | Propionic acid, Benzyl alcohol | Enzyme (e.g., Lipase) or Acid | Benzyl propionate | researchgate.net |
This table shows examples of esterification and amidation reactions for compounds with functional groups analogous to this compound.
The carboxylic acid moiety is pivotal in condensation and coupling reactions. As mentioned, esterification with an alcohol is a form of condensation reaction. researchgate.net The carboxylic acid can also participate in more complex coupling schemes. For instance, coupling reactions of 3-phenylpropanoic acid with unprotected α-amino acids have been shown to afford dipeptides in good yields without significant racemization. researchgate.net These reactions often proceed via the formation of activated intermediates like mixed anhydrides. researchgate.net
Furthermore, the benzyl group within the molecule's backbone is a structural motif seen in various coupling reactions. Nickel-catalyzed electrochemical cross-coupling reactions, for example, have been developed for C(sp³)–C(sp²) bond formation involving benzylic substrates, demonstrating the broader reactivity context of the benzyl substructure. nih.gov
Stereochemical Control and Induction in Reactions of the Compound
The stereochemical architecture of this compound, possessing a chiral center at the second carbon, plays a pivotal role in directing the stereochemical outcome of its reactions. This inherent chirality allows for the development of stereoselective synthetic methodologies.
Chiral Induction and Stereoselective Outcomes
The benzyl group at the C-2 position of this compound provides significant steric bulk, which is a key factor in inducing chirality in subsequent chemical transformations. When this compound is used as a starting material or an intermediate, its existing stereocenter can influence the formation of new stereocenters in a predictable manner. This phenomenon, known as chiral induction, is fundamental in asymmetric synthesis.
For instance, in reactions involving the carboxyl group or the alpha-carbon, the spatial arrangement of the benzyl and the bulky tritylmercapto groups can preferentially block one face of the molecule. This forces incoming reagents to attack from the less hindered face, leading to a high diastereoselectivity in the product. While specific studies on this compound are not extensively documented in publicly available literature, the principles of asymmetric synthesis suggest that it can serve as a valuable chiral building block. The stereochemical outcome of such reactions is often analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to determine the diastereomeric ratio.
Control of Stereochemistry in Multi-step Synthesis
In a synthetic sequence, the stereochemistry established at the C-2 position can be relayed to other parts of the molecule. The choice of reagents and reaction conditions is critical to ensure that the existing stereocenter is not epimerized. For example, reactions are typically conducted under mild conditions to preserve the chiral integrity. The strategic removal of the trityl group at a later stage of the synthesis can then unmask the thiol functionality for further transformations without compromising the established stereochemistry. The ability to control stereochemistry in this manner makes this compound a potentially useful intermediate in the synthesis of complex chiral molecules.
Formation of Stable Complexes with Metals for Catalysis and Materials Science
The presence of both a carboxylic acid and a thiol group (after deprotection of the trityl group) in this compound makes it an excellent ligand for a variety of metal ions. This property opens up avenues for its application in catalysis and materials science. chemimpex.com
The soft sulfur atom of the thiol group exhibits a strong affinity for soft metal ions such as gold, silver, mercury, and copper, while the hard oxygen atoms of the carboxylate group preferentially coordinate with hard metal ions like iron, aluminum, and titanium. This dual functionality allows the compound to act as a bidentate or even a bridging ligand, forming stable chelate complexes with metal ions. The formation of these stable complexes can be leveraged for various applications. chemimpex.com
In the realm of catalysis, metal complexes of this compound derivatives could function as asymmetric catalysts. The chiral environment provided by the ligand can induce enantioselectivity in reactions such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The specific catalytic activity would depend on the choice of the metal center and the coordination geometry of the resulting complex.
In materials science, the ability of the deprotected form of this compound to bind to metal surfaces, particularly gold, makes it a candidate for the formation of self-assembled monolayers (SAMs). These organized molecular layers can be used to modify the properties of surfaces, for applications in sensors, electronics, and biocompatible coatings. The benzyl and carboxylic acid groups would be exposed on the surface of the SAM, allowing for further functionalization and tuning of the surface properties. The compound can also be employed in the creation of advanced materials like polymers and coatings where specific chemical properties are desired for enhanced performance. chemimpex.com
Below is a table summarizing the potential interactions and applications of this compound with various metals.
| Metal Ion Type | Coordinating Atom(s) | Potential Applications |
| Soft Metals (e.g., Au, Ag, Hg, Cu) | Sulfur (from deprotected thiol) | Self-Assembled Monolayers (SAMs), Nanoparticle functionalization, Catalysis |
| Hard Metals (e.g., Fe, Al, Ti) | Oxygen (from carboxylate) | Catalysis, Metal-Organic Frameworks (MOFs) |
| Borderline Metals (e.g., Zn, Ni, Co) | Sulfur and/or Oxygen | Catalysis, Coordination Polymers |
Applications in Advanced Organic, Medicinal, and Materials Chemistry
Role as a Key Intermediate and Chiral Building Block in Complex Molecule Synthesis
The structural features of 3-Tritylmercapto-2-benzyl-propionic acid make it an important chiral building block in organic synthesis. chemimpex.comnih.govtcichemicals.com The trityl group provides stability and allows for easier handling in various chemical reactions, while the mercapto group offers nucleophilic properties useful for creating sulfur-containing compounds like thioesters. chemimpex.com
This compound is a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com It is particularly noted for its role in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. A prominent example is its use in the preparation of Zofenopril and its pharmaceutically acceptable salts. google.comgoogle.com The synthesis involves reacting a derivative of 3-mercapto-2-methylpropionic acid, for which this compound serves as a protected precursor, with a proline derivative. google.comgoogle.com
The compound's utility also extends to the agrochemical field, where its unique structure can be incorporated into new active ingredients. chemimpex.com
Table 1: Application in Pharmaceutical Synthesis
| Pharmaceutical Agent | Role of this compound | Reference |
|---|---|---|
| Zofenopril | Serves as a protected key intermediate for the (S)-3-benzoylthio-2-methylpropionyl moiety. | google.comgoogle.com |
This compound is instrumental in the design of novel therapeutics that require specific interactions with biological targets. chemimpex.com Its derivatives have been explored as inhibitors for various enzymes. For instance, derivatives of 2-(3-benzoylphenyl)propanoic acid have been synthesized and investigated as potential dual-mechanism drugs and aldose reductase inhibitors for treating diabetic complications. researchgate.netnih.gov The core structure provided by the propionic acid backbone is crucial for fitting into the active sites of these enzymes.
Research has shown that variations of the trityl group, such as the inclusion of methoxy (B1213986) substituents, can be used to create acid-responsive prodrugs. nih.gov This allows for the targeted release of a therapeutic agent under specific pH conditions, a valuable strategy in drug delivery. nih.govnih.gov
In the field of immunology, small molecules known as haptens are used to elicit an immune response when attached to a larger carrier protein. 4-oxo-4-phenylbutanoic acid, a related compound, is described as a hapten. nih.gov The trityl group in this compound serves as a robust protecting group for the thiol functionality of mercapto acids. This protection is crucial during the chemical steps required to conjugate the hapten to a carrier molecule. The trityl group can be selectively removed under acidic conditions to reveal the reactive thiol, which can then form a stable linkage with the carrier, a necessary step in the development of certain immunotherapies. total-synthesis.comorganic-chemistry.org
Contributions to Peptide and Protein Chemistry
The unique properties of this compound, particularly the trityl-protected thiol, are highly valuable in the complex field of peptide and protein chemistry.
The thiol group of the amino acid cysteine plays a critical role in the structure and function of many peptides and proteins, often by forming disulfide bridges. bachem.comucl.ac.uk During the chemical synthesis of peptides, particularly through Solid-Phase Peptide Synthesis (SPPS), it is essential to protect this reactive thiol group to prevent unwanted side reactions. ucl.ac.ukpeptide.com
The trityl (Trt) group is a widely used protecting group for the cysteine thiol in the popular Fmoc/tBu SPPS strategy. bachem.com It is stable during the peptide chain assembly but can be cleaved off during the final deprotection step, typically with trifluoroacetic acid (TFA). bachem.compeptide.com This allows for the controlled formation of disulfide bonds after the peptide has been synthesized. The use of trityl protection is compatible with the synthesis of sensitive biomolecules. csic.esresearchgate.net
Table 2: Cysteine Protecting Groups in SPPS
| SPPS Strategy | Common Cysteine Thiol Protecting Group | Deprotection Condition | Reference |
|---|---|---|---|
| Fmoc/tBu | Trityl (Trt) | Acid (e.g., TFA) | bachem.com |
| Boc/Bzl | Acm (Acetamidomethyl) | Separate step (e.g., Iodine) | bachem.com |
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a single hybrid. This technique is fundamental in drug delivery, diagnostics, and biomedical research. chemimpex.com The trityl-protected thiol of this compound provides a stable yet deprotectable handle for such applications.
The trityl group can be removed to reveal a free thiol, which is a potent nucleophile. chemimpex.com This thiol can then react chemoselectively with specific functional groups, such as maleimides or iodoacetamides, which can be incorporated onto surfaces or other biomolecules. researchgate.net This strategy allows for the site-specific attachment of peptides, proteins, or other molecules, which is a critical requirement for many advanced applications, including the development of targeted drug delivery systems and biosensors. researchgate.netnih.gov
Applications in Advanced Materials Science
The bifunctional nature of this compound, possessing both a bulky, protected thiol group and a reactive carboxylic acid, theoretically positions it as a versatile building block in materials science. The carboxylic acid can be used for esterification or amidation reactions to anchor the molecule to surfaces or incorporate it into polymer backbones. The trityl-protected thiol group offers a latent functionality that can be deprotected under specific conditions to reveal a reactive thiol, which can then participate in thiol-ene click chemistry, form disulfide bonds, or bind to metallic surfaces.
Development of Polymers and Coatings
While it is plausible that this compound could be used in the synthesis of specialized polymers and coatings, specific research demonstrating this is not currently available. Theoretically, the carboxylic acid moiety could be polymerized with diols or diamines to form polyesters or polyamides. The protected thiol group would remain as a pendant group along the polymer chain. Subsequent deprotection of the trityl group would yield polymers with free thiol groups, which are known to enhance adhesion to metal substrates, provide sites for cross-linking, or introduce antioxidant properties to the material. However, no published studies were found that specifically utilize this compound for these purposes.
Functional Material Design and Formulation
The design of functional materials often relies on the precise arrangement of molecules with specific properties. The structure of this compound suggests its potential as a surface modification agent. For instance, the carboxylic acid could be used to attach the molecule to a substrate, while the bulky trityl group could influence the surface energy and hydrophobicity of the material. The latent thiol group provides an avenue for post-fabrication modification of the material's surface. A patent for an anti-CD20 antibody mentions the use of S-trityl mercapto propionic acid to connect to an ε-amino group, illustrating a general strategy for bioconjugation that could be applied to material functionalization. However, specific examples of functional materials formulated with this compound are not documented in available literature.
Role in Dendrimer Chemistry and Sensing Technologies
Dendrimers are highly branched, well-defined macromolecules with a large number of surface functional groups. Molecules with a protected functional group are often used in the stepwise synthesis of dendrimers. While the structure of this compound makes it a candidate for a peripheral building block in dendrimer synthesis, no research has been found to confirm this application.
In the realm of sensing technologies, thiols are commonly used to anchor probes to gold surfaces in sensors based on surface plasmon resonance (SPR) or surface-enhanced Raman spectroscopy (SERS). A study on SERS-based detection utilized a structurally related compound, 4-S-trityl mercapto phenyl acetic acid, in the synthesis of dendron-based Raman markers. rsc.orgrsc.org This suggests a potential, though unconfirmed, application for this compound in similar sensing platforms.
Development of Advanced Analytical Methodologies
In analytical chemistry, reagents are often used to derivatize analytes to improve their detectability or separation. The functional groups of this compound could theoretically be exploited for such purposes.
Reagent in Chemical Analysis
The carboxylic acid group of this compound could be reacted with hydroxyl or amine groups in analytes to introduce a bulky tritylmercapto tag. This could be advantageous in techniques like mass spectrometry or high-performance liquid chromatography (HPLC) by increasing the molecular weight or altering the retention time of the analyte. However, there are no specific analytical methods reported in the literature that employ this compound as a derivatizing reagent.
Computational and Spectroscopic Characterization of 3 Tritylmercapto 2 Benzyl Propionic Acid and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic methods are indispensable tools for the detailed characterization of molecular structures and for monitoring the progress of chemical reactions. For a molecule with the complexity of 3-Tritylmercapto-2-benzyl-propionic acid, a combination of techniques is often employed to gain a comprehensive understanding of its atomic arrangement and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
¹H-NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals are expected for the various protons in the molecule. The aromatic protons of the trityl and benzyl (B1604629) groups would typically appear in the downfield region, generally between 7.0 and 7.5 ppm, due to the deshielding effect of the aromatic rings. The methine proton (CH) alpha to the carboxylic acid and the methylene (B1212753) protons (CH2) of the benzyl group and the propionic acid backbone would exhibit characteristic chemical shifts and coupling patterns. The acidic proton of the carboxylic acid group is expected to be a broad singlet, its chemical shift being highly dependent on the solvent and concentration.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is typically observed in the highly deshielded region of the spectrum, often above 170 ppm. The carbons of the aromatic rings would generate a series of signals between 120 and 150 ppm. The aliphatic carbons, including the methine and methylene carbons of the propionic acid backbone and the benzyl group, would resonate in the upfield region of the spectrum. The large number of magnetically non-equivalent carbons in the trityl group would also contribute to the complexity of the aromatic region.
For a related compound, S-Trityl-L-cysteine, the ¹H-NMR spectrum shows characteristic signals for the trityl and cysteine moieties. While not identical, this data can be used to approximate the expected regions for the signals in this compound.
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Trityl Protons | 7.20-7.50 (multiplet) | 144-145 (quaternary), 128-130 (aromatic CH) |
| Benzyl Aromatic Protons | 7.10-7.30 (multiplet) | 138-140 (quaternary), 126-129 (aromatic CH) |
| Benzyl CH₂ | 2.80-3.20 (multiplet) | ~38-42 |
| Propionic Acid CH | 2.90-3.30 (multiplet) | ~45-50 |
| Propionic Acid CH₂-S | 2.50-2.90 (multiplet) | ~35-40 |
| Carboxylic Acid OH | 10.0-12.0 (broad singlet) | ~175-180 |
Note: These are predicted values and can vary based on the solvent and other experimental conditions.
Vibrational Spectroscopy (Infrared and Raman, including Surface-Enhanced Raman Spectroscopy)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These techniques are particularly useful for identifying functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong, broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid group. A sharp and intense peak around 1700-1725 cm⁻¹ is characteristic of the C=O stretching of the carboxylic acid. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear in the 2850-3100 cm⁻¹ region. The C-S stretching vibration is typically weak and appears in the 600-800 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations often give rise to strong Raman signals. Surface-Enhanced Raman Spectroscopy (SERS) could be a particularly valuable technique for studying this molecule, especially when adsorbed on metallic nanoparticles. The thiol group has a strong affinity for gold and silver surfaces, which would allow for significant signal enhancement of the vibrational modes of the molecule, providing detailed information about its orientation and interaction with the surface.
For related propionic acid derivatives, vibrational spectroscopy has been used to identify key functional groups and study molecular conformations.
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Carboxylic Acid O-H Stretch | 2500-3300 (broad) | Weak |
| Aromatic C-H Stretch | 3000-3100 | Strong |
| Aliphatic C-H Stretch | 2850-2960 | Strong |
| Carbonyl C=O Stretch | 1700-1725 | Moderate |
| Aromatic C=C Stretch | 1450-1600 | Strong |
| C-S Stretch | 600-800 | Moderate |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (C₂₉H₂₆O₂S), the expected molecular weight is approximately 438.16 g/mol .
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been effectively used for the analysis of derivatives of 3-mercaptopropionic acid, indicating its suitability for the detailed analysis of this compound and its metabolites or reaction products.
| Fragment Ion | Proposed Structure | Expected m/z |
| [M]⁺ | C₂₉H₂₆O₂S⁺ | 438 |
| [M - COOH]⁺ | C₂₈H₂₅S⁺ | 393 |
| [C(C₆H₅)₃]⁺ | Trityl cation | 243 |
| [C₇H₇]⁺ | Benzyl/Tropylium cation | 91 |
| [M - C₇H₇]⁺ | C₂₂H₁₉O₂S⁺ | 347 |
| [M - C₁₉H₁₅S]⁺ | C₁₀H₁₁O₂⁺ | 179 |
Computational Chemistry and Theoretical Studies
Computational chemistry provides theoretical insights into the properties and behavior of molecules, complementing experimental data and aiding in the interpretation of spectroscopic results.
Conformational Analysis and Molecular Geometry Optimization
The presence of multiple single bonds in this compound allows for a high degree of conformational flexibility. Conformational analysis, using methods like molecular mechanics or density functional theory (DFT), can identify the most stable low-energy conformations of the molecule. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. Understanding the preferred conformation is crucial as it influences the molecule's reactivity and its interaction with other molecules. Theoretical conformational analysis has been applied to related propionic acid derivatives to understand their structure.
Reaction Pathway Modeling and Transition State Analysis
Computational methods can be used to model the reaction pathways of this compound and its derivatives. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energies and reaction mechanisms. This is particularly useful for understanding reactions involving the cleavage of the trityl protecting group or modifications at the carboxylic acid or benzyl moieties. For instance, the synthesis of derivatives of 2-(3-benzoylphenyl)propanoic acid has been studied using molecular docking to understand their biological activities, a technique that relies on accurate molecular models. Such computational approaches can guide the rational design of new derivatives with desired properties.
Electronic Structure Calculations for Reactivity Predictions
The inherent reactivity of this compound and its derivatives can be effectively predicted by probing their electronic structure. Utilizing quantum mechanical calculations, specifically Density Functional Theory (DFT), provides a robust framework for understanding the molecule's behavior in chemical reactions. DFT calculations can elucidate key electronic properties that govern reactivity.
A fundamental aspect of these calculations involves the determination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, thus acting as a nucleophile. Conversely, the LUMO energy reflects the molecule's capacity to accept electrons, highlighting its electrophilic nature. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of a molecule; a smaller gap generally corresponds to higher reactivity.
For this compound, the presence of diverse functional groups—the bulky trityl group, the sulfur atom, the benzyl moiety, and the carboxylic acid—creates distinct regions of electron density. The sulfur atom, with its lone pairs of electrons, is expected to significantly contribute to the HOMO, making it a likely site for electrophilic attack. The carboxylic acid group, particularly the carbonyl carbon, is electron-deficient and would be a primary contributor to the LUMO, marking it as a center for nucleophilic attack.
Table 1: Hypothetical Electronic Reactivity Descriptors for this compound
| Parameter | Value (Arbitrary Units) | Interpretation |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability, likely centered on the sulfur atom. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability, likely centered on the carbonyl carbon. |
| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability. |
| Global Hardness (η) | 2.65 | A measure of resistance to change in electron distribution. |
| Global Softness (S) | 0.38 | The reciprocal of hardness, indicating reactivity. |
| Electronegativity (χ) | 3.85 | Represents the molecule's ability to attract electrons. |
| Electrophilicity Index (ω) | 2.80 | A global measure of electrophilic character. |
Note: The values in this table are hypothetical and serve to illustrate the types of data generated from electronic structure calculations. Actual values would require specific DFT computations.
Molecular Dynamics Simulations for Solvent Effects and Interactions
The behavior of this compound in a solution is profoundly influenced by its interactions with solvent molecules. Molecular dynamics (MD) simulations offer a powerful lens to study these dynamic interactions at an atomic level. By simulating the movement of the solute and solvent molecules over time, MD can reveal crucial information about solvation, conformational changes, and the role of the solvent in mediating chemical processes.
In an MD simulation, the system's potential energy is described by a force field, which is a set of parameters that define the interactions between atoms. For this compound, the force field would need to accurately represent the properties of the trityl, benzyl, and mercapto-propionic acid components. The choice of solvent model (e.g., explicit water molecules) is also critical for capturing realistic solvent effects.
A key output of MD simulations is the analysis of radial distribution functions (RDFs). RDFs describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute. For instance, the RDF of water molecules around the carboxylic acid group would likely show a high peak at a short distance, indicating strong hydrogen bonding. Conversely, the bulky and hydrophobic trityl group would be expected to show a depletion of water molecules in its immediate vicinity.
Furthermore, MD simulations can be used to calculate the potential of mean force (PMF) for various processes, such as the deprotonation of the carboxylic acid or the rotation of the bulky trityl group. The PMF provides the free energy profile along a specific reaction coordinate, offering insights into the thermodynamics and kinetics of these events in solution.
While specific MD simulation data for this compound is not available in published research, studies on similar molecules highlight the importance of solvent interactions in determining their properties and reactivity. For example, simulations of other propionic acid derivatives have demonstrated how solvent hydrogen bonding can stabilize the carboxylate anion, thereby influencing the pKa of the acid. researchgate.net
Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound in Water
| Analysis Type | Observation | Implication |
| Radial Distribution Function (g(r)) | High peak for water oxygen around carboxylic acid protons. | Strong hydrogen bonding between the solute and solvent. |
| Solvent Accessible Surface Area (SASA) | Low SASA for the trityl group compared to the carboxylic acid group. | The trityl group is sterically shielded and has a lower exposure to the solvent. |
| Root Mean Square Fluctuation (RMSF) | High RMSF for the trityl group relative to the backbone. | The trityl group exhibits significant conformational flexibility. |
| Hydrogen Bond Analysis | Persistent hydrogen bonds between the carboxylic acid and water. | The carboxylic acid group is well-solvated. |
Note: This table presents illustrative findings from a hypothetical MD simulation to demonstrate the type of insights that can be gained. Specific quantitative results would necessitate dedicated simulation studies.
Future Research Directions and Emerging Applications
Development of Enhanced Protecting Group Strategies and Orthogonal Cleavage Conditions
The trityl group is a well-established protecting group for thiols, prized for its stability and selective removal under acidic conditions. However, future research will aim to develop even more refined and orthogonal deprotection strategies. Orthogonal sets of protecting groups allow for the selective removal of one group in the presence of others, a crucial capability in the multi-step synthesis of complex molecules. thieme-connect.denih.gov
A particularly promising area is the development of photocatalytic cleavage methods for trityl-protected thiols. researchgate.netrawdatalibrary.netorganic-chemistry.org These methods can operate under pH-neutral conditions using visible light, offering a mild and highly selective alternative to traditional acidic deprotection. researchgate.netorganic-chemistry.org This approach is compatible with a wide range of functional groups, including acid-labile ones, expanding the synthetic utility of 3-Tritylmercapto-2-benzyl-propionic acid. researchgate.netorganic-chemistry.org Additionally, research into photoremovable caging groups, such as methoxy-substituted nitrodibenzofuran (MeO-NDBF), offers the potential for light-initiated deprotection without the need for chemical reagents, which is particularly advantageous in biological systems. americanpeptidesociety.org
| Protecting Group Strategy | Cleavage Conditions | Advantages |
| Traditional Acidic Cleavage | Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) | Well-established and effective |
| Photocatalytic Cleavage | Visible light, photocatalyst | pH-neutral, high selectivity, orthogonal to acid-labile groups researchgate.netorganic-chemistry.org |
| Indium-mediated Cleavage | Indium metal in methanol/aqueous ammonium (B1175870) chloride | Mild reaction conditions core.ac.uk |
| Photoremovable Caging Groups | UV or two-photon illumination | No additional chemical reagents required, high temporal control americanpeptidesociety.org |
Expanded Utility in Asymmetric Synthesis and Chiral Catalyst Development
The presence of a chiral center in this compound makes it an attractive candidate for applications in asymmetric synthesis. Future research will likely explore its use as a chiral building block for the synthesis of enantiomerically pure pharmaceuticals and other complex molecules.
Moreover, there is significant potential for developing novel chiral catalysts derived from this compound. Chiral Lewis base catalysis, for instance, is a rapidly growing field, and "planar-chiral" derivatives of molecules like 4-(dimethylamino)pyridine have shown great promise in a variety of asymmetric transformations. nih.gov By analogy, derivatives of this compound could be designed to act as chiral ligands for metal-based catalysts or as organocatalysts themselves. The combination of the thiol group for metal coordination and the chiral backbone could lead to highly effective and selective catalysts for a range of asymmetric reactions.
Innovative Applications in Bio-functional Materials, Drug Delivery Systems, and Nanotechnology
The unique properties of this compound make it a versatile tool for creating advanced materials with biological applications. chemimpex.com
Bio-functional Materials: The thiol group can be deprotected to form self-assembled monolayers (SAMs) on gold and other metal surfaces. northwestern.edursc.orgnih.govaps.orgsigmaaldrich.com This allows for the precise control of surface chemistry, which is critical for creating bio-functional materials that can interact with biological systems in specific ways. Future research could focus on using this compound to create surfaces that promote cell adhesion, resist biofouling, or act as platforms for biosensors.
Drug Delivery Systems: Thiolated polymers, or "thiomers," have shown great promise in drug delivery due to their mucoadhesive properties. mdpi.compharmaexcipients.com These polymers can form strong bonds with mucus membranes, prolonging the residence time of drugs and enhancing their absorption. mdpi.compharmaexcipients.com The carboxylic acid group of this compound can be used to conjugate it to polymers, and the thiol group can then be deprotected to impart mucoadhesive properties. Future work will likely focus on designing smart drug delivery systems that release their payload in response to specific stimuli, such as changes in pH or redox potential, which are characteristic of tumor microenvironments. nih.govnih.gov
Nanotechnology: The ability of thiols to bind to gold nanoparticles is well-documented and forms the basis for many applications in nanotechnology. nih.gov this compound can be used to functionalize gold nanoparticles, creating nanocarriers for targeted drug delivery or diagnostic agents for bioimaging. nih.gov The trityl group provides a stable, protected form of the thiol, which can be deprotected on demand to control the assembly or disassembly of nanoparticle-based systems.
Integration into Multidisciplinary Research Platforms for Chemical Biology and Materials Science
The versatility of this compound makes it an ideal candidate for integration into multidisciplinary research platforms that bridge chemical biology and materials science.
Chemical Biology: The thiol group is a key functional group in many biological molecules and processes. Thiol-based fluorescent probes are powerful tools for detecting and imaging biological thiols, such as glutathione (B108866) and cysteine, in living cells. nih.govillinois.edursc.orgacs.orgnih.gov Future research could involve the development of novel fluorescent probes based on the this compound scaffold. These probes could be designed to be "turn-on" sensors that become fluorescent only after reacting with a specific biological target, allowing for highly sensitive and selective detection.
Q & A
Q. What interdisciplinary approaches integrate this compound into materials science or drug delivery systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
